molecular formula C17H21N3O2S B11599640 (5Z)-5-(4-ethoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11599640
M. Wt: 331.4 g/mol
InChI Key: VDPNDGMZLJPSTP-QINSGFPZSA-N
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Description

(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazolone core, which is a common structural motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-ethoxybenzaldehyde with 2-(4-methylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethoxy group or the thiazolone ring, potentially yielding alcohols or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and exhibits different reactivity due to the presence of a methoxy group.

    Dichloroaniline: An aniline derivative with different substitution patterns, leading to distinct chemical properties and applications.

    Steviol glycoside: A natural compound with a different core structure but similar applications in the food and pharmaceutical industries.

Uniqueness: The uniqueness of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its thiazolone core and the specific substituents attached to it. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C17H21N3O2S/c1-3-22-14-6-4-13(5-7-14)12-15-16(21)18-17(23-15)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12-

InChI Key

VDPNDGMZLJPSTP-QINSGFPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C

Origin of Product

United States

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